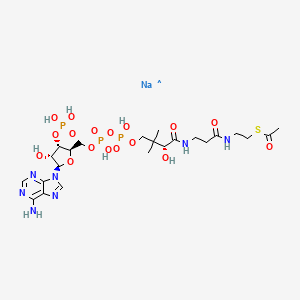![molecular formula C14H22O3 B13969207 Phenol, 4-[(hexyloxy)methyl]-2-methoxy- CAS No. 81995-42-8](/img/structure/B13969207.png)
Phenol, 4-[(hexyloxy)methyl]-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[(hexyloxy)methyl]-2-methoxy- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group. This specific compound has a methoxy group (-OCH3) and a hexyloxy group (-OC6H13) attached to the aromatic ring, making it a substituted phenol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(hexyloxy)methyl]-2-methoxy- typically involves the alkylation of a phenol derivative. One common method is the Williamson ether synthesis, where a phenol reacts with an alkyl halide in the presence of a base. For instance, 4-hydroxy-3-methoxybenzyl alcohol can be reacted with hexyl bromide in the presence of a strong base like sodium hydride (NaH) to form the desired compound.
Industrial Production Methods
On an industrial scale, the production of such compounds often involves continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize the production rate and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[(hexyloxy)methyl]-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones are the major products formed.
Reduction: Hydroquinones are typically formed.
Substitution: Depending on the electrophile, products like brominated or nitrated phenols can be formed.
Applications De Recherche Scientifique
Phenol, 4-[(hexyloxy)methyl]-2-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of various chemical intermediates and as a precursor for more complex molecules.
Mécanisme D'action
The mechanism by which Phenol, 4-[(hexyloxy)methyl]-2-methoxy- exerts its effects involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular redox states and potentially leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death, which is particularly useful in targeting cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-ethyl-2-methoxy-: Similar structure but with an ethyl group instead of a hexyloxy group.
4-(Hexyloxy)phenol: Lacks the methoxy group but has the hexyloxy group.
Uniqueness
Phenol, 4-[(hexyloxy)methyl]-2-methoxy- is unique due to the presence of both the methoxy and hexyloxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
81995-42-8 |
|---|---|
Formule moléculaire |
C14H22O3 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
4-(hexoxymethyl)-2-methoxyphenol |
InChI |
InChI=1S/C14H22O3/c1-3-4-5-6-9-17-11-12-7-8-13(15)14(10-12)16-2/h7-8,10,15H,3-6,9,11H2,1-2H3 |
Clé InChI |
HLDUYDHBVPGMRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13969138.png)
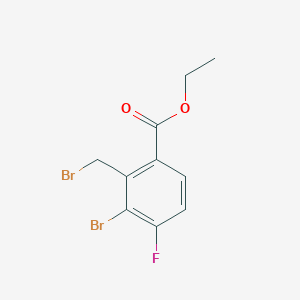
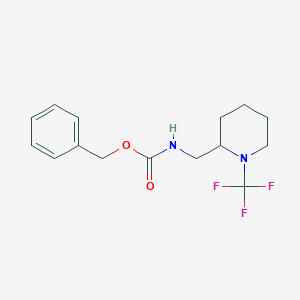
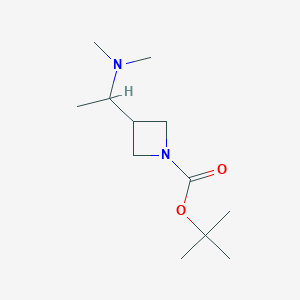
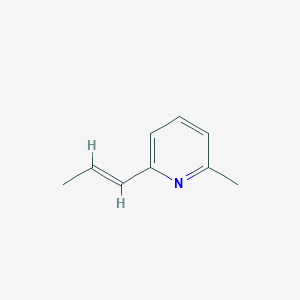


![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)
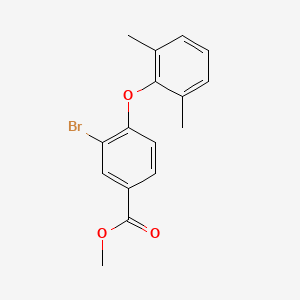
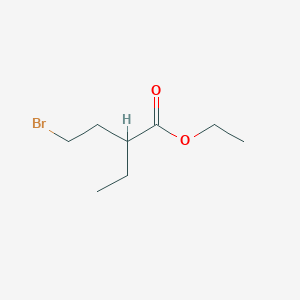
![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)
